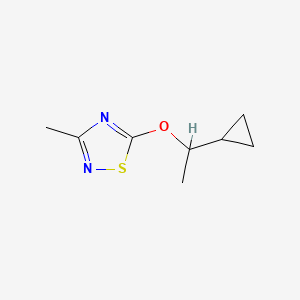
5-(1-Cyclopropylethoxy)-3-methyl-1,2,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(1-Cyclopropylethoxy)-3-methyl-1,2,4-thiadiazole” is likely a heterocyclic compound due to the presence of a thiadiazole ring. Thiadiazoles are a class of organic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The cyclopropyl group and the ethoxy group are likely attached to the thiadiazole ring.
Molecular Structure Analysis
The molecular structure of this compound would likely show a five-membered thiadiazole ring with a cyclopropyl group and an ethoxy group attached. The exact positions of these groups on the ring would depend on the specific synthesis process .Chemical Reactions Analysis
Thiadiazoles can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The presence of the ethoxy and cyclopropyl groups may also influence the reactivity of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Antimicrobial and Antifungal Activities
- Antimicrobial and Antifungal Properties : Some studies focused on synthesizing and evaluating the antimicrobial and antifungal properties of thiadiazole derivatives. For example, derivatives were found to exhibit significant growth inhibition against various fungi, suggesting potential as fungicide lead compounds (Fan et al., 2010). Another study reported the synthesis of thiadiazole compounds with potent antimicrobial spectrum against microbes used in the study, pointing to their relevance in developing new antimicrobial agents (Kumar & Panwar, 2015).
Anticancer Activities
- Anticancer Activities : Research into thiadiazole derivatives has also highlighted their potential in anticancer applications. Some compounds were found to exhibit cytotoxicity on cancer cell lines, indicating their potential as leads for anticancer drug development (Gür et al., 2020). Another study reported novel thiadiazoles with neuroprotective and antiproliferative properties, underscoring their potential utility in cancer therapy (Proshin et al., 2019).
Mechanism of Action
The mechanism of action of this compound is not clear without more specific information about its biological activity. Thiadiazoles are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities.
properties
IUPAC Name |
5-(1-cyclopropylethoxy)-3-methyl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-5(7-3-4-7)11-8-9-6(2)10-12-8/h5,7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWMGOVQZKCOIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)OC(C)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

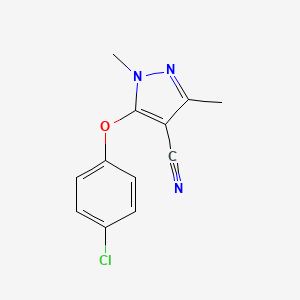
![4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2631093.png)
![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2631095.png)
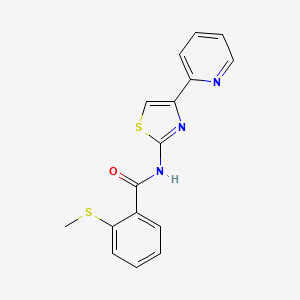
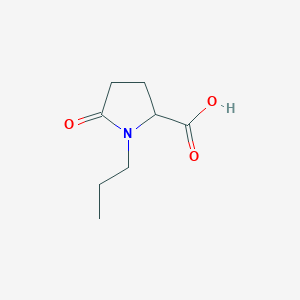
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-fluorobenzenesulfonamide](/img/structure/B2631101.png)


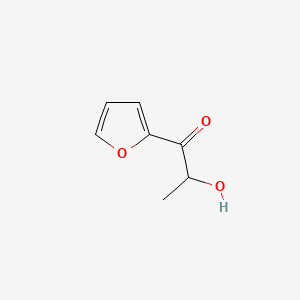
![2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]benzoic Acid](/img/structure/B2631108.png)


![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B2631112.png)
